molecular formula C21H22N6O B5626273 (1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5626273
M. Wt: 374.4 g/mol
InChI Key: BYCHHHXUDSUKTL-DLBZAZTESA-N
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Description

The compound is related to a class of chemicals that feature complex diazabicyclo structures and are often studied for their potential in various applications due to their unique chemical and physical properties. These compounds, including the closely related diazabicyclo[3.3.1]nonanes and pyrazole derivatives, have been synthesized and analyzed for understanding their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves innovative methods, including reductive cyclization and Mannich reactions. For example, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes is achieved through the reduction of benzene rings activated by meta-nitro groups, followed by Mannich reactions with formaldehyde and primary amines (Puchnin et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques. For instance, the structure of 2-aryl-1,3-dibenzoyl-1, 3-diazabicyclo[3.3.1]nonanes was determined predominantly in the boat-chair conformation, with 2-aryl substituents occupying the exo or endo position, showcasing the complexity of these molecules (Bogdanov et al., 1988).

Chemical Reactions and Properties

Research has also focused on the chemical reactions these compounds undergo and their resultant properties. For example, the forced twin-chair conformation in certain diazabicyclo[3.3.1]nonanes and their interactions through hydrogen bonds highlight the significant chemical behavior these structures can exhibit (Sakthivel & Jeyaraman, 2010).

Physical Properties Analysis

The physical properties, including stability and conformational behavior, are critical to understanding the applications and behavior of these compounds in various environments. Studies such as the synthesis and stability of 3,5-diacyl-4,5-dihydro-1H-pyrazoles reveal insights into the unusual reaction processes and heterocyclic systems formed by these compounds (Jung et al., 2004).

properties

IUPAC Name

[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c28-21(18-4-1-2-5-19(18)27-11-3-8-24-27)26-14-16-6-7-17(26)15-25(13-16)20-12-22-9-10-23-20/h1-5,8-12,16-17H,6-7,13-15H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHHHXUDSUKTL-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC=CC=C3N4C=CC=N4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CC=C3N4C=CC=N4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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